灰霉素
描述
Griselimycin (GM) is a natural product that was isolated over half a century ago . It is derived from Streptomyces and is now being pursued as a treatment for tuberculosis . It has excellent in vitro and in vivo activity against sensitive and drug-resistant Mycobacterium tuberculosis .
Synthesis Analysis
Griselimycin has been synthesized from Streptomyces . The natural congener with this substitution is only a minor component in fermentation cultures . An optimized derivative of Griselimycin showed improved oral uptake and penetrated cells of the immune system that harbor the TB mycobacterium .
Molecular Structure Analysis
The molecular structure of Griselimycin involves DNA polymerase III sliding clamp (DnaN) . Three (2 S ,4 R )−4-methylproline moieties of methylgriselimycin play significant roles in target binding and metabolic stability .
Chemical Reactions Analysis
Griselimycin binds and inhibits the mycobacterial DNA polymerase III sliding clamp (DnaN) . This unique target makes Griselimycin distinct from other antibiotics to evade common TB drug resistance .
科学研究应用
靶向 DnaN 进行结核病治疗
灰霉素及其衍生物在体外和体内均对结核分枝杆菌表现出很高的效力。它们通过抑制 DNA 聚合酶滑动夹 DnaN 起作用,这是一种结核病治疗的新方法。对灰霉素的耐药性发生频率非常低,并且与含有 dnaN 的染色体片段的扩增有关,这验证了 DnaN 作为抗菌靶标并捕获了抗生素压力诱导的基因扩增过程 (Kling et al., 2015).
用于结核病治疗的新型灰霉素
灰霉素在 50 多年前被发现,因其在治疗结核病方面的潜力而被重新审视。灰霉素的环己基衍生物具有新的作用机制、对敏感和耐药结核分枝杆菌的优异活性以及改善的药代动力学特性,显示出很高的转化潜力 (Holzgrabe, 2015).
对脓肿分枝杆菌的活性
环己基灰霉素,灰霉素的衍生物,在体外和感染小鼠模型中均显示出对内在耐药的非结核分枝杆菌脓肿分枝杆菌的活性。这将环己基灰霉素定位为针对脓肿分枝杆菌的药物研发中的一个有希望的先导化合物,支持将结核病药物发现工作重新用于针对脓肿分枝杆菌的新型抗生素的策略 (Aragaw et al., 2021).
灰霉素在抗生素发现和开发中的作用
灰霉素衍生物以其抗菌治疗的新靶标——DNA 滑动夹——突出了重新审视和进一步开发被忽视的药物或增强广泛使用的抗生素以对抗耐药性细菌病原体的必要性。这一策略强调了对抗生素发现和开发的创新方法的持续需求,特别是针对难以治疗和多重耐药的细菌病原体 (Herrmann et al., 2016).
未来方向
属性
IUPAC Name |
1-[2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H96N10O12/c1-30(2)22-39-52(73)63(17)47(34(9)10)56(77)65-21-19-20-41(65)54(75)62(16)42(24-32(5)6)49(70)58-27-45(69)79-37(13)48(51(72)60-40(23-31(3)4)53(74)66-28-35(11)25-43(66)50(71)59-39)64(18)55(76)44-26-36(12)29-67(44)57(78)46(33(7)8)61(15)38(14)68/h30-37,39-44,46-48H,19-29H2,1-18H3,(H,58,70)(H,59,71)(H,60,72) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNIAKPKPNJUEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(=O)NC(C(=O)N(C(C(=O)N3CCCC3C(=O)N(C(C(=O)NCC(=O)OC(C(C(=O)NC(C(=O)N2C1)CC(C)C)N(C)C(=O)C4CC(CN4C(=O)C(C(C)C)N(C)C(=O)C)C)C)CC(C)C)C)C(C)C)C)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H96N10O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1113.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Griselimycin | |
CAS RN |
26034-16-2 | |
Record name | Griselimycin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246122 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。